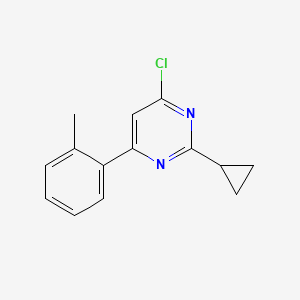

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWMJUZLVCMBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation of Pyrimidine Core

A key step is the chlorination of the pyrimidine ring at the 4-position. A related method for preparing 2-chloro-4,6-dimethoxypyrimidine involves a three-step process: salt-forming reaction, cyanamide reaction, and condensation reaction. This method uses composite solvents and controlled reaction conditions to achieve high yield and purity.

Although this exact method is for a dimethoxypyrimidine derivative, the principles apply to chlorination of pyrimidines with other substituents, such as o-tolyl. The use of anhydrous hydrogen chloride under pressure and controlled temperature enables selective chlorination.

Introduction of the o-Tolyl Group

The o-tolyl substituent at position 6 can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or organostannanes. Literature on related pyrimidine derivatives shows that such coupling reactions are performed in solvents like 1,4-dioxane/water mixtures with bases such as potassium carbonate, under inert atmosphere and elevated temperatures (~100 °C).

Cyclopropyl Group Incorporation

The cyclopropyl group at position 2 is typically introduced either by using cyclopropyl-substituted starting materials or by alkylation reactions on the pyrimidine ring. The exact method depends on the availability of intermediates and the stability of the cyclopropyl moiety under reaction conditions.

Specific Synthetic Procedures and Conditions

Research Findings and Analysis

Yield and Purity: The salt-forming and cyanamide reactions provide high yields of intermediates, which upon condensation yield chlorinated pyrimidines with purities up to 99%. The recrystallization step is crucial for purity enhancement.

Safety and Environmental Considerations: The use of phosphorus oxychloride instead of phosgene reduces toxicity risks in chlorination steps. Reduced pressure distillation helps in removing excess reagents safely.

Reaction Conditions: Maintaining anhydrous conditions and controlled temperatures (often below 120 °C) is critical to avoid by-products and degradation, especially for sensitive groups like cyclopropyl.

Catalyst Efficiency: Pd(dppf)Cl2 is effective in catalyzing the coupling reaction to attach the o-tolyl group, with yields around 65-70% reported for similar derivatives.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Salt-forming reaction | Malononitrile, methanol, composite solvent, HCl gas | >85 | - | Intermediate formation |

| Cyanamide reaction | KOH, water, H2NCN solution | >80 | - | Intermediate formation |

| Condensation reaction | Catalyst, HCl gas, complexing agent, methanol | ~97.5 | 99 | Final chlorinated pyrimidine product |

| Pd-catalyzed coupling | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 100 °C | 65-70 | - | Introduction of o-tolyl substituent |

| Chlorination of methoxypyrimidine | POCl3, organic amine, reduced pressure distillation | High | High | Safer alternative to phosgene chlorination |

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Electronic and Steric Properties

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine (C₁₃H₁₀ClFN₂)

- Key Differences : Replaces o-tolyl with a 4-fluorophenyl group.

- Impact : The fluorine atom is electron-withdrawing, enhancing the electrophilicity of the pyrimidine ring compared to the electron-donating methyl group in o-tolyl. This increases reactivity in nucleophilic aromatic substitution (SNAr) reactions .

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7)

- Key Differences : Substitutes cyclopropyl with a methyl group.

4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine (C₈H₆ClF₃N₂)

- Key Differences : Replaces o-tolyl with a trifluoromethyl group.

- Impact : The strong electron-withdrawing trifluoromethyl group significantly lowers electron density at position 6, making the compound more reactive in SNAr reactions. This contrasts with the o-tolyl group, which may hinder reactivity due to steric effects .

Influence of Halogen Substitution

2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)

- Key Differences : Contains two chlorine atoms (positions 2 and 4).

- Impact: The additional chlorine enhances electrophilicity, enabling sequential substitution reactions.

5-Bromo-4-chloro-2-isopropylpyrimidine

Molecular Geometry and Conformational Analysis

Evidence from boron-containing analogs () suggests that o-tolyl groups induce smaller torsion angles (e.g., 41.988°) compared to phenyl (16.18°) or bulkier substituents (50.0–54.98°). This implies that the o-tolyl group in 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine may adopt a conformation that balances steric repulsion and π-π stacking interactions, critical for binding in biological targets .

Comparative Data Table

Actividad Biológica

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests various interactions with biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3, and its structure features a pyrimidine ring substituted with a chlorine atom, a cyclopropyl group, and an o-tolyl group. The presence of these functional groups is crucial for its biological activity, as they influence its interaction with biological macromolecules.

The mechanism of action for this compound involves its binding to specific enzymes or receptors, which can either inhibit or activate these targets. This modulation leads to various biochemical cascades that affect cellular functions. The precise pathways are context-dependent, varying based on the target and the biological system studied.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related pyrimidine derivatives has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These studies often utilize assays to determine cytotoxicity and mechanisms of action, such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar Pyrimidine Derivative | U-937 (Leukemia) | TBD | Cell cycle arrest |

| Similar Pyrimidine Derivative | A549 (Lung Cancer) | TBD | Inhibition of proliferation |

Note: TBD indicates that specific IC50 values are yet to be determined in ongoing studies.

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Studies have shown that similar pyrimidine derivatives possess activity against various bacterial strains. The mechanism often involves interference with bacterial enzyme systems or disruption of cell wall synthesis .

Case Studies

-

Case Study: Anticancer Activity

A study investigated the effects of a series of pyrimidine derivatives on MCF-7 cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell growth through apoptosis pathways. -

Case Study: Antimicrobial Effects

Another research effort focused on the antibacterial properties of related compounds. The findings demonstrated that these derivatives inhibited the growth of Gram-positive bacteria more effectively than Gram-negative bacteria, suggesting a selective mechanism of action.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring can lead to enhanced potency or selectivity towards specific targets. For example, substituting the o-tolyl group with different aromatic systems may improve anticancer efficacy while maintaining low toxicity profiles .

Table 2: Structure–Activity Relationship Findings

| Substituent Change | Effect on Activity |

|---|---|

| Replacement of o-tolyl with p-tolyl | Increased cytotoxicity |

| Addition of halogen at 4-position | Enhanced receptor binding |

| Cyclopropyl vs. cyclobutyl group | Improved selectivity |

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine in laboratory settings?

Researchers must wear protective gear (gloves, goggles, lab coats, masks) to avoid skin contact, inhalation, or ingestion. Toxic or irritant byproducts should be handled in a fume hood or glovebox. Post-experiment waste must be segregated and disposed of via certified biological waste management services to mitigate environmental risks .

Q. How should this compound be stored to ensure stability?

Short-term storage (1–2 weeks) at –4°C is acceptable, but long-term preservation (1–2 years) requires –20°C. Containers must be airtight to prevent hydrolysis or oxidation, and desiccants should be used to minimize moisture exposure .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., cyclopropyl, o-tolyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (204.656 g/mol) and isotopic patterns.

- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What synthetic routes are commonly employed for pyrimidine derivatives with cyclopropyl substituents?

Cyclopropyl groups are typically introduced via:

- Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts.

- Nucleophilic substitution : Reaction of chloropyrimidine precursors with cyclopropyl Grignard reagents.

Optimize solvent polarity (e.g., THF or DMF) and temperature (60–100°C) to enhance yield .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Q. How do steric effects from the o-tolyl group influence reactivity in further functionalization?

The ortho-methyl group creates steric hindrance, slowing electrophilic substitution. To mitigate this:

Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Reproducibility Testing : Replicate synthesis and characterization under standardized conditions.

- Analytical Cross-Validation : Compare DSC (melting point) and UV-Vis (solubility) data across multiple batches.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict thermodynamic stability and solubility parameters .

Q. How can reaction mechanisms for cyclopropyl-pyrimidine derivatives be elucidated?

Q. What role does this compound play in medicinal chemistry research?

As a scaffold, it serves as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.